(3-(trifluoromethyl)phenyl)(4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
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Overview
Description
(3-(trifluoromethyl)phenyl)(4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a trifluoromethyl group attached to a phenyl ring, a pyrazolyl group attached to a pyridazinyl ring, and a piperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(trifluoromethyl)phenyl)(4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multiple steps:
Formation of the Pyrazolyl Group: The pyrazolyl group can be synthesized by reacting 3,4,5-trimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Formation of the Pyridazinyl Group: The pyridazinyl group is synthesized by reacting the pyrazolyl group with a suitable pyridazine derivative.
Formation of the Piperazinyl Group: The piperazinyl group is introduced by reacting the pyridazinyl group with piperazine.
Formation of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is synthesized by introducing a trifluoromethyl group to a phenyl ring through electrophilic substitution.
Coupling Reactions: The final compound is formed by coupling the trifluoromethylphenyl group with the piperazinyl-pyridazinyl-pyrazolyl intermediate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolyl and piperazinyl groups.
Reduction: Reduction reactions can occur at the pyridazinyl and phenyl rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl, pyrazolyl, and pyridazinyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with biological targets are of interest for developing new drugs.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3-(trifluoromethyl)phenyl)(4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. The pyrazolyl and pyridazinyl groups may interact with specific binding sites, modulating biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(3-(trifluoromethyl)phenyl)(4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone: is similar to other compounds with trifluoromethylphenyl, pyrazolyl, and pyridazinyl groups.
This compound: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its combination of a trifluoromethyl group, which enhances lipophilicity and metabolic stability, with a pyrazolyl-pyridazinyl-piperazinyl scaffold, which provides multiple sites for functionalization and interaction with biological targets.
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N6O/c1-14-15(2)28-31(16(14)3)20-8-7-19(26-27-20)29-9-11-30(12-10-29)21(32)17-5-4-6-18(13-17)22(23,24)25/h4-8,13H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCJRGWVRMBZHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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